1-(Benzyloxy)-3-ethynylbenzene
Overview
Description
1-(Benzyloxy)-3-ethynylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group at the first position and an ethynyl group at the third position
Mechanism of Action
Target of Action
1-(Benzyloxy)-3-ethynylbenzene is a complex organic compound that has been studied in the context of various chemical reactionsCompounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction involves the cross-coupling of organoboron compounds with organic halides or triflates using a palladium catalyst .
Mode of Action
In the context of suzuki–miyaura coupling, the compound could potentially act as a nucleophile, reacting with an electrophilic organic group . This reaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura coupling suggests it could be involved in the synthesis of various organic compounds . This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules.
Result of Action
Its potential role in suzuki–miyaura coupling suggests it could contribute to the synthesis of various organic compounds . This could have wide-ranging effects at the molecular and cellular level, depending on the specific compounds synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling can be affected by the presence of a base, the choice of solvent, and the temperature . These factors can influence the yield and selectivity of the reaction, thereby affecting the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-ethynylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale chromatography or crystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 1-(benzyloxy)-3-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polymers and other advanced materials.
Biology: Potential use in the development of bioactive compounds due to its structural similarity to natural products.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(Benzyloxy)-3-ethynylbenzene can be compared with other benzene derivatives that have similar substituents:
1-(Benzyloxy)-2-ethynylbenzene: Similar structure but with the ethynyl group at the second position. This positional isomer may exhibit different reactivity and properties.
1-(Benzyloxy)-4-ethynylbenzene: Another positional isomer with the ethynyl group at the fourth position. It may have distinct chemical and physical properties compared to this compound.
1-(Benzyloxy)-3-propynylbenzene: Similar structure with a propynyl group instead of an ethynyl group. This compound may have different reactivity due to the longer carbon chain.
Biological Activity
1-(Benzyloxy)-3-ethynylbenzene, also known by its CAS number 128133-59-5, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study evaluating various derivatives of ethynylbenzene compounds found that certain structural modifications enhanced their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that this compound could inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells .
- Interaction with Cellular Targets : Binding to specific receptors or proteins involved in signaling pathways may alter cellular responses.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various derivatives of ethynylbenzene, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Potential
In another investigation, the effects of this compound on breast cancer cell lines were evaluated. The compound was found to reduce cell viability by over 70% at concentrations of 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-ethynyl-3-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZVDJTLDNZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598690 | |
Record name | 1-(Benzyloxy)-3-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128133-59-5 | |
Record name | 1-(Benzyloxy)-3-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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